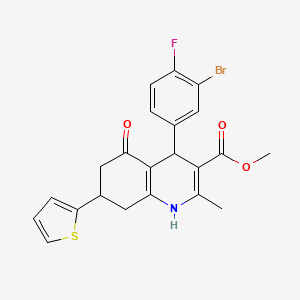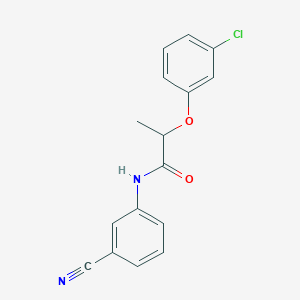methanone](/img/structure/B4075276.png)
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone
描述
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone, also known as DMNM, is a synthetic compound that has been widely used in scientific research. DMNM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis.
科学研究应用
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been used in various scientific research studies to investigate the role of PKC enzymes in cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent for cancer treatment. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has also been used to study the role of PKC in neuronal signaling and synaptic plasticity, which has implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
作用机制
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone selectively inhibits the activity of PKC enzymes by binding to the catalytic domain of the enzyme. This prevents the activation of downstream signaling pathways that are involved in cellular processes such as cell growth and differentiation. The inhibition of PKC activity by [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to induce apoptosis in cancer cells and modulate neuronal signaling in the brain.
Biochemical and Physiological Effects:
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and inhibiting the Akt signaling pathway. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has also been shown to modulate neuronal signaling by increasing the phosphorylation of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
实验室实验的优点和局限性
[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has several advantages for lab experiments, including its potency and selectivity for PKC enzymes. It is also relatively easy to synthesize and purify, making it readily available for research studies. However, [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the use of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone requires careful consideration of the dosage and timing of administration to avoid potential side effects.
未来方向
There are several future directions for the use of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone in scientific research. One area of interest is the development of [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone-based therapies for cancer treatment. The selective inhibition of PKC enzymes by [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has shown promise in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent. Another area of interest is the role of PKC in neurological disorders, such as Alzheimer's disease and schizophrenia. [4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl](4-methylphenyl)methanone has been shown to modulate neuronal signaling in the brain, and further research is needed to investigate its potential as a treatment for these disorders.
属性
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)-3-nitrophenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-4-6-16(7-5-13)20(23)17-8-9-18(19(10-17)22(24)25)21-11-14(2)26-15(3)12-21/h4-10,14-15H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMJLHQEVSMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)

![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
![2-nitro-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4075262.png)
![1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)
![N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4075283.png)
![ethyl 4-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4075288.png)
![N,N-dicyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075290.png)

![2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine](/img/structure/B4075292.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4075297.png)